1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(morpholin-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S3/c1-4-25-13-5-6-15-14(11-13)17-18(27-28-19(17)26)20(2,3)22(15)16(23)12-21-7-9-24-10-8-21/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBVWDXYFAXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(morpholin-4-yl)ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the quinoline core, introduction of the thioxo group, and subsequent functionalization with ethoxy and morpholinyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thioxo group (C=S) and sulfur atoms in the dithioloquinoline core are prone to redox reactions:
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Oxidation : The thioxo group can be oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.
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Reduction : The dithioloquinoline sulfur atoms may undergo reduction to form thiols or thioethers using reagents such as lithium aluminum hydride.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation of C=S | H₂O₂, acidic pH | Sulfoxide/sulfone | |
| Reduction of S-S | LiAlH₄, THF | Thiols/thioethers |
Substitution Reactions
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Nucleophilic acyl substitution : The ethanone carbonyl (C=O) can react with nucleophiles (e.g., amines, alcohols) to form imines or ketals.
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Amine alkylation : The morpholin-4-yl group (secondary amine) may undergo alkylation or acylation under alkaline conditions .
| Reaction Type | Mechanism | Example Reagents |
|---|---|---|
| Carbonyl substitution | Nucleophilic attack | Grignard reagents, hydrazine |
| Amine alkylation | SN2 mechanism | Alkyl halides, acyl chlorides |
Addition Reactions
The ethanone carbonyl (C=O) can participate in nucleophilic additions:
-
Grignard addition : Reaction with organometallic reagents to form secondary alcohols.
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Enolate formation : Deprotonation under basic conditions to generate reactive enolate intermediates .
Key Structural Features and Reactivity
| Functional Group | Reactivity | Potential Applications |
|---|---|---|
| Thioxo (C=S) | Oxidation/reduction | Anticancer, antimicrobial |
| Dithioloquinoline | Redox, substitution | Drug discovery, materials science |
| Morpholin-4-yl ethanone | Substitution, addition | Therapeutic targeting |
Limitations and Considerations
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Its potential bioactivity could be explored for the development of new therapeutic agents, particularly in areas such as antimicrobial or anticancer research.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(morpholin-4-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Key Observations:
Morpholine vs. Aryl Substituents: The target compound’s morpholine group (C₄H₈NO) reduces logP compared to aryl-substituted analogs (e.g., 4-chlorophenoxy in ), favoring aqueous solubility .
Steric Effects: 4,4-Dimethyl groups in the target compound and ’s trimethyl analog stabilize the dithioloquinoline core but may hinder binding to flat enzymatic pockets.
Electron-Withdrawing Groups : The 1-thioxo moiety and ethoxy group (–9) enhance electrophilicity, facilitating nucleophilic interactions in biological systems.
Computational and Analytical Data
- Docking Studies : AutoDock Vina () predicts strong binding of the target compound to cysteine proteases due to the 1-thioxo group’s affinity for catalytic thiols.
- Crystallography: SHELX () and ORTEP () have resolved similar dithioloquinoline structures, confirming planar geometry and sulfur-sulfur interactions.
- Spectroscopy : NMR and HRMS data () validate the purity and regiochemistry of synthesized analogs.
Biological Activity
The compound 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(morpholin-4-yl)ethanone is a complex organic molecule known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C20H20N2O4S3
- Molecular Weight : 448.58 g/mol
- CAS Number : 331944-32-2
Structural Features
The compound features a unique dithioloquinoline framework that enhances its reactivity and biological interactions. The thioxo group contributes significantly to its pharmacological properties, while the ethoxy group improves solubility in biological systems .
Antimicrobial Properties
Research indicates that compounds similar to this molecule exhibit significant antimicrobial activity. For instance, derivatives of dithioloquinoline have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial potency .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized derivatives against common pathogens. The results indicated that compounds with structural similarities to 1-(8-ethoxy...) displayed minimum inhibitory concentrations (MICs) below 10 μM against several bacterial strains, suggesting strong antimicrobial potential .
Antiparasitic Activity
Recent investigations have highlighted the compound's potential as an antiparasitic agent. It has been shown to disrupt critical metabolic pathways in parasites such as those causing malaria and leishmaniasis. The mechanism involves inhibition of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) that compromise parasite viability .
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed that 1-(8-ethoxy...) exhibits selective cytotoxic effects. The compound demonstrated lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Notably, the incorporation of the morpholine moiety is essential for enhancing biological activity.
Synthesis Overview
The general synthetic route includes:
- Formation of Dithioloquinoline Core : Utilizing thiourea and appropriate aldehydes.
- Ethoxy Group Introduction : Achieved through alkylation reactions.
- Morpholine Attachment : Involves nucleophilic substitution reactions.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Ethoxyquinoline | Quinoline base with ethoxy group | Distinct pharmacological profiles |
| 4-Methylthioquinoline | Methylthio substitution on quinoline | Known for antimicrobial activities |
| 5H-[1,2]Dithiolo[3,4-c]quinoline | Core structure without additional substituents | Serves as a parent structure for modifications |
The uniqueness of 1-(8-ethoxy...) lies in its specific combination of substituents which may enhance its solubility and reactivity compared to other similar compounds .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(morpholin-4-yl)ethanone?
Answer:
The synthesis typically involves multi-step protocols:
- Core scaffold formation : The dithioloquinoline core is synthesized via cyclization reactions under reflux conditions. For example, thioxo-dihydroquinoline derivatives can be prepared using ethanol as a solvent under prolonged heating (2–6 hours) .
- Functionalization : The morpholinyl ethanone moiety is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting a pre-formed dithioloquinoline intermediate with 2-(morpholin-4-yl)acetyl chloride in anhydrous THF at 0°C to room temperature .
- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .
Basic: What analytical methods are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying regiochemistry and substituent positions. For example, the thioxo group (C=S) typically resonates at δ ~200–220 ppm in ¹³C NMR, while the morpholinyl protons appear as a multiplet at δ ~3.5–4.0 ppm .
- HPLC-HRMS : High-resolution mass spectrometry coupled with HPLC confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- X-ray crystallography : Optional for absolute stereochemical confirmation, though limited by crystal growth challenges in polycyclic systems.
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. The compound may irritate mucous membranes based on structural analogs .
- Ventilation : Conduct reactions in a fume hood due to potential sulfur-containing vapors during synthesis .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately. Provide safety data sheets (SDS) to medical personnel .
Advanced: How can researchers optimize the synthesis yield of this compound using design of experiments (DoE)?
Answer:
- Factor screening : Use fractional factorial designs to identify critical parameters (e.g., reaction temperature, solvent ratio, catalyst loading). For example, reflux time in ethanol significantly impacts cyclization efficiency .
- Response surface methodology (RSM) : Optimize variables like molar ratios (quinoline precursor:morpholinyl reagent) and solvent polarity (DMF vs. THF) to maximize yield. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) can enhance reproducibility .
- Statistical modeling : Tools like Minitab or JMP help analyze interactions between variables and predict optimal conditions.
Advanced: How does the ethoxy substituent at position 8 influence regioselectivity during functionalization reactions?
Answer:
- Steric effects : The 8-ethoxy group hinders electrophilic attack at adjacent positions, directing substitutions to the less hindered C-3 or C-6 positions .
- Electronic effects : The electron-donating ethoxy group activates the quinoline ring for nucleophilic additions at the C-5 or C-7 positions. Computational studies (DFT) are recommended to map electron density distribution.
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
- Reproducibility audits : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst sourcing (e.g., LiAlH4 activity varies by supplier) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thiols or dimerized intermediates) that reduce yield. Adjust stoichiometry or reaction time accordingly.
- Cross-validation : Compare NMR data with published spectra (e.g., δ values for morpholinyl protons in DMSO-d6 vs. CDCl3) to confirm structural consistency .
Advanced: What strategies enable selective functionalization of the thioxo group for derivatization studies?
Answer:
- Oxidation : Treat with m-CPBA to convert C=S to C=O, enabling further ketone-specific reactions (e.g., Grignard additions) .
- Nucleophilic substitution : Replace the thioxo group with amines (e.g., morpholine derivatives) using Lawesson’s reagent as a catalyst .
- Cross-coupling : Utilize Pd-catalyzed C–S bond activation to introduce aryl/heteroaryl groups at the thioxo position.
Advanced: How should researchers design biological activity studies for this compound?
Answer:
- Target selection : Prioritize kinases or redox enzymes (e.g., NADPH oxidase) due to the dithioloquinoline scaffold’s electron-transfer properties.
- Assay design :
- In vitro : Use fluorescence-based assays (e.g., FP-TAMRA probes) to measure inhibition constants (Ki).
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2) with IC50 determinations via MTT assays.
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
